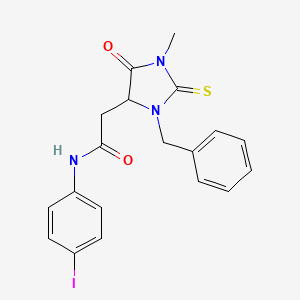![molecular formula C21H28N2O4S B5068735 N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, the paper will list future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the inhibition of enzymes that are involved in the development and progression of neurological disorders. Specifically, the compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, the compound has been found to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition can improve mood and reduce the symptoms of depression.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to have several biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, it has been found to increase the levels of dopamine and serotonin, which can improve mood and reduce the symptoms of depression. The compound has also been found to have anti-inflammatory and antioxidant properties, which could further contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its potential therapeutic applications in the treatment of neurological disorders. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, which could further contribute to its therapeutic potential. However, one of the limitations of the compound is its complex synthesis process, which could make it difficult to produce in large quantities. Additionally, further research is needed to fully understand the compound's potential therapeutic applications and any potential side effects.
Direcciones Futuras
There are several future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One potential direction is to further investigate the compound's potential therapeutic applications in the treatment of neurological disorders. Additionally, further research is needed to understand the compound's mechanism of action and any potential side effects. Another potential direction is to investigate the compound's potential applications in other areas, such as cancer treatment or as an anti-inflammatory agent. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for the compound.
Métodos De Síntesis
The synthesis of N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex process that involves several steps. The synthesis process involves the reaction of 2-ethoxybenzoyl chloride with isobutylamine to form N~2~-(2-ethoxyphenyl)-N~1~-isobutylglycinamide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has shown potential therapeutic applications in the treatment of a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has been found to inhibit the activity of enzymes that play a role in the development and progression of these disorders. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could further contribute to its therapeutic potential.
Propiedades
IUPAC Name |
2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-27-20-9-7-6-8-19(20)23(15-21(24)22-14-16(2)3)28(25,26)18-12-10-17(4)11-13-18/h6-13,16H,5,14-15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUYVAAXIIKXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S*)-1-isobutyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B5068661.png)
![N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5068664.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5068666.png)

![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5068679.png)


![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)